N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of similar compounds often involves the use of powerful reducing agents like sodium borohydride (NaBH4), which has been used for the reduction of different functional groups . Secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, can be prepared through N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Molecular Structure Analysis
The molecular structures of similar compounds are often stabilized by secondary intermolecular interactions . For example, the compound 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline consists of intermolecular C11—H11···N2 hydrogen bonding .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Physical and Chemical Properties Analysis
Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study highlighted the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base. These compounds, due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, show remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy. This suggests a promising avenue for the application of similar thiadiazole derivatives in medical treatments targeting cancer cells through light-induced therapies (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Research into 1,3,4-thiadiazole derivatives has shown that these compounds exhibit a broad range of biological activities, including antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant effects. This is due to the structural versatility and the presence of nitrogen heterocycles, which are crucial for interacting with various biological targets. The therapeutic effects of these derivatives have been well-documented across different pathological conditions, highlighting their importance in pharmaceutical chemistry and potential applications in developing new therapeutics (Ameen & Qasir, 2017).
Corrosion Inhibition
Another significant application of 1,3,4-thiadiazole derivatives is in corrosion inhibition, especially for metals in acidic environments. A study demonstrated the synthesis of a 1,3,4-thiadiazole derivative that acts as an effective corrosion inhibitor for mild steel in a molar hydrochloric acid medium. The compound showed a high degree of protection, with experimental techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy confirming its efficacy. This opens up potential industrial applications in protecting metal structures and components from corrosion damage (Attou et al., 2020).
Mechanism of Action
While the specific mechanism of action for your compound is not available, thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
Properties
IUPAC Name |
N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S2/c1-30-17-10-8-16(9-11-17)25-22-27-26-21(32-22)14-4-6-15(7-5-14)24-20(29)19(28)23-13-18-3-2-12-31-18/h2-12H,13H2,1H3,(H,23,28)(H,24,29)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBYTLQCDUVTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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